![molecular formula C18H11Cl2NO3 B2426271 (E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide CAS No. 330664-04-5](/img/structure/B2426271.png)
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide
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Description
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide, also known as DCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Scientific Research Applications
Polymer Science and Materials Engineering
Corrosion Inhibition : Research by Baskar et al. (2014) on photo-cross-linkable polymers, including similar compounds, has demonstrated significant efficiency in inhibiting mild steel corrosion in hydrochloric acid medium. These polymers, synthesized through click chemistry, offer advancements in corrosion protection technologies, particularly for industrial applications where metal preservation is critical (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Polymer Functionalization and Material Enhancement : The development of novel polymeric materials with enhanced properties is a key area of application. For example, UV-induced graft polymerization techniques involving acrylamide have been employed to modify cellulose, creating materials with improved attributes, such as antibacterial properties. This method, involving the immobilization of photo-initiators like benzophenone, showcases the versatility of acrylamide derivatives in materials science (Hong, Liu, & Sun, 2009).
Biochemistry and Chemical Sensing
Protein Fluorescence Quenching : Acrylamide derivatives have been utilized as efficient quenchers in studies of protein fluorescence. These compounds can discriminate the exposure degree of tryptophan residues in proteins, offering a valuable tool for understanding protein structure and dynamics. This approach is instrumental in monitoring conformational changes and binding events in proteins, providing insights into their functional mechanisms (Eftink & Ghiron, 1976).
Fluorescent Probing for Cysteine : A study by Dai et al. (2014) introduced a coumarin-based fluorescent probe for sensing cysteine with high selectivity. This application underscores the potential of (E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide derivatives in developing selective sensors for biomolecules, enabling their detection in complex biological matrices and live cell imaging (Dai, Wu, Wang, Tian, Xu, Wang, Miao, & Zhao, 2014).
properties
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-N-(2-oxochromen-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-6-3-5-11(17(13)20)8-9-16(22)21-14-10-12-4-1-2-7-15(12)24-18(14)23/h1-10H,(H,21,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJSZOWHHJAGBS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)/C=C/C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dichlorophenyl)-N-(2-oxo-2H-chromen-3-yl)acrylamide |
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